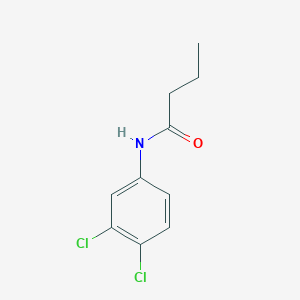

N-(3,4-dichlorophenyl)butanamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2150-95-0 |

|---|---|

Molecular Formula |

C10H11Cl2NO |

Molecular Weight |

232.1 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)butanamide |

InChI |

InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3,(H,13,14) |

InChI Key |

NNIIRGXUFKHOKI-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Other CAS No. |

2150-95-0 |

Origin of Product |

United States |

Structural Analysis and Advanced Characterization of N 3,4 Dichlorophenyl Butanamide

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental in determining the molecular structure of N-(3,4-dichlorophenyl)butanamide, with each technique providing unique insights into its atomic and molecular properties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy of this compound reveals key vibrational modes characteristic of its functional groups. The IR spectrum displays a prominent N-H stretching vibration in the range of 3440–3253 cm⁻¹. The amide I band, primarily associated with the C=O stretching vibration, is observed at approximately 1667 cm⁻¹. Additionally, the amide II band, which arises from N-H bending and C-N stretching vibrations, appears around 1531 cm⁻¹. The aromatic C-H stretching vibrations are found in the region of 3064–3092 cm⁻¹, while the aromatic C=C stretching vibrations are observed between 1588 and 1476 cm⁻¹. The asymmetric and symmetric stretching vibrations of the CH₂ groups are located at 2963 cm⁻¹ and 2874 cm⁻¹, respectively.

| Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| N-H Stretch | 3440–3253 |

| Aromatic C-H Stretch | 3064–3092 |

| Asymmetric CH₂ Stretch | 2963 |

| Symmetric CH₂ Stretch | 2874 |

| Amide I (C=O Stretch) | 1667 |

| Aromatic C=C Stretch | 1588–1476 |

| Amide II (N-H Bend, C-N Stretch) | 1531 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the this compound molecule.

In the ¹H NMR spectrum, a singlet corresponding to the amide N-H proton is typically observed around 10.16 ppm. The aromatic protons on the dichlorophenyl ring appear as a doublet at approximately 8.01 ppm (H-2), a doublet of doublets at 7.65 ppm (H-6), and a doublet at 7.58 ppm (H-5). The methylene (B1212753) protons of the butanamide chain resonate at distinct chemical shifts: the α-CH₂ protons appear as a triplet around 2.38 ppm, the β-CH₂ protons as a sextet around 1.70 ppm, and the terminal methyl protons (γ-CH₃) as a triplet around 0.98 ppm.

The ¹³C NMR spectrum shows the carbonyl carbon of the amide group at a chemical shift of approximately 171.5 ppm. The aromatic carbons of the 3,4-dichlorophenyl ring are observed in the range of 120.5 to 137.9 ppm. The signals for the aliphatic carbons of the butanamide chain appear at approximately 39.5 ppm (α-CH₂), 19.1 ppm (β-CH₂), and 13.8 ppm (γ-CH₃).

¹H NMR Data

| Proton | Chemical Shift (ppm) | Multiplicity |

| N-H | ~10.16 | Singlet |

| H-2 | ~8.01 | Doublet |

| H-6 | ~7.65 | Doublet of Doublets |

| H-5 | ~7.58 | Doublet |

| α-CH₂ | ~2.38 | Triplet |

| β-CH₂ | ~1.70 | Sextet |

| γ-CH₃ | ~0.98 | Triplet |

¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

| C=O | ~171.5 |

| Aromatic Carbons | 120.5–137.9 |

| α-CH₂ | ~39.5 |

| β-CH₂ | ~19.1 |

| γ-CH₃ | ~13.8 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight. The fragmentation of this compound typically involves cleavage of the amide bond. This can lead to the formation of the 3,4-dichloroaniline (B118046) fragment and the butanoyl cation. Further fragmentation of the butanoyl cation can also be observed.

Crystallographic and Conformational Studies

Crystallographic studies provide precise three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.

X-ray Crystal Structure Determination

X-ray crystallography has been used to determine the solid-state structure of this compound. These studies reveal that the molecule is not planar. The dihedral angle between the plane of the dichlorophenyl ring and the plane of the amide group is a key conformational feature. The butanamide side chain often adopts a trans conformation.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Contacts)

The crystal packing of this compound is stabilized by a network of intermolecular interactions. A prominent feature is the presence of N–H···O hydrogen bonds, where the amide hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule. These interactions link the molecules into chains.

Computational Chemistry and Molecular Modeling of N 3,4 Dichlorophenyl Butanamide

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful tool to investigate the electronic structure and properties of N-(3,4-dichlorophenyl)butanamide. These methods, ranging from semi-empirical to more rigorous ab initio techniques, provide a detailed picture of the molecule's behavior at the atomic level.

Semi-Empirical Methods (e.g., AM1, PM6)

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 6 (PM6), have been employed to optimize the geometry of this compound. scientific.net These methods, which are computationally less intensive than higher-level theories, provide a good starting point for understanding the molecule's conformation. uni-muenchen.denih.gov

The optimized geometries obtained from both AM1 and PM6 calculations have been shown to be in good agreement with experimental X-ray crystal data for a closely related compound, N-(3,4-Dichlorophenyl)-3-oxobutanamide. scientific.net This agreement validates the use of these semi-empirical methods for describing the conformational and crystal packing features of such molecules. scientific.net These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which simplifies the calculations by neglecting certain electron-electron repulsion integrals. uni-muenchen.de

| Method | Key Features |

| AM1 (Austin Model 1) | A semi-empirical quantum chemistry method based on the NDDO approximation. It is parameterized to reproduce experimental heats of formation. uni-muenchen.de |

| PM6 (Parametric Model 6) | An advancement of the PM3 method, also based on the NDDO approximation. It uses a larger set of experimental data for parameterization, including data for d-orbitals. nih.gov |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, including this compound and related compounds. mdpi.comfrontiersin.org DFT methods, which calculate the electronic structure of a molecule based on its electron density, offer a balance between accuracy and computational cost. frontiersin.org

DFT calculations, often using the B3LYP hybrid functional with a suitable basis set like 6-311G(d,p), are utilized to optimize molecular geometries and predict various properties. nih.gov For similar molecules, studies have shown that the predicted bond lengths and angles from DFT calculations are generally in good agreement with experimental data obtained from X-ray crystallography, with minor deviations attributed to the calculations being performed in the gas phase versus the solid state of the experiment. nih.gov DFT is also instrumental in studying chemical reactivity through various derived concepts and indices. mdpi.com

Molecular Orbital Analysis (e.g., Intramolecular Charge Transfer)

Molecular orbital analysis provides critical information about the electronic properties of this compound, particularly concerning intramolecular charge transfer (ICT). scientific.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding these interactions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov Studies on related amide compounds have shown that charge transfer interactions, such as those from a lone pair on a nitrogen atom to an adjacent pi-antibonding orbital (n→π*), contribute to the stability of the molecule. rsc.org These interactions can be quantified using Natural Bond Orbital (NBO) analysis. rsc.org

Aromaticity Determination (e.g., HOMED Calculations)

The aromaticity of the dichlorophenyl ring in this compound is a key determinant of its properties. Aromaticity is generally associated with cyclic, planar, and fully conjugated systems containing 4n+2 π-electrons, as described by Hückel's rule. libretexts.orglibretexts.org

A quantitative measure of aromaticity can be obtained through methods like the Harmonic Oscillator Model of Aromaticity (HOMA) or, in this specific case, HOMED (Harmonic Oscillator Model of Electron Delocalization) calculations. scientific.net These calculations assess the degree of bond length equalization within the ring, which is a hallmark of aromatic character. For the related N-(3,4-Dichlorophenyl)-3-oxobutanamide, HOMED calculations have been used to determine the aromaticity of the phenyl ring. scientific.net

Parametric Molecular Electrostatic Potential (PMEP) Analysis

The Parametric Molecular Electrostatic Potential (PMEP) provides a visual representation of the charge distribution around a molecule and is a valuable tool for understanding intermolecular interactions. scientific.netelsevier.com The PMEP map highlights regions of positive and negative electrostatic potential, which correspond to areas that are likely to act as electrophilic and nucleophilic sites, respectively. dtic.mil

For a molecule like this compound, PMEP analysis, often calculated using semi-empirical methods like AM1, can reveal the roles of different atoms in crystal packing and intermolecular interactions. scientific.net In the case of N-(3,4-Dichlorophenyl)-3-oxobutanamide, PMEP calculations have shown the involvement of the oxygen and chlorine atoms in these interactions. scientific.netscientific.net The negative potential regions around these electronegative atoms indicate their propensity to engage in interactions with positive regions of neighboring molecules. dtic.mil

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is widely used in drug design and discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

While specific molecular docking studies for this compound are not extensively detailed in the provided context, the general methodology involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. semanticscholar.org For similar compounds, docking studies have been employed to investigate their potential as inhibitors of various enzymes. For instance, derivatives of butanamide have been studied for their inhibitory activity against enzymes like 4-aminobutyrate transaminase (ABAT). researchgate.net Such studies provide insights into the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. semanticscholar.org

| Computational Technique | Application to this compound and Related Compounds |

| Semi-Empirical Methods (AM1, PM6) | Geometry optimization, conformational analysis, and crystal packing studies. scientific.net |

| Density Functional Theory (DFT) | Accurate geometry optimization, prediction of electronic properties and reactivity. frontiersin.orgnih.gov |

| Molecular Orbital Analysis (HOMO-LUMO) | Understanding intramolecular charge transfer and chemical reactivity. scientific.netnih.gov |

| Aromaticity Determination (HOMED) | Quantifying the aromatic character of the dichlorophenyl ring. scientific.net |

| Parametric Molecular Electrostatic Potential (PMEP) | Visualizing charge distribution and predicting sites for intermolecular interactions. scientific.netdtic.mil |

| Molecular Docking | Predicting binding modes and affinities to biological targets. semanticscholar.orgresearchgate.net |

Prediction of Ligand-Receptor Interactions

Computational methods, particularly molecular docking, are instrumental in predicting how a ligand, such as this compound, might bind to a biological receptor. nih.govnih.gov This process involves generating various possible orientations and conformations of the ligand within the receptor's binding site and evaluating the likelihood of these poses. frontiersin.org Understanding these interactions is a cornerstone of structure-based drug design. nih.gov

While specific docking studies for this compound are not extensively detailed in public literature, analysis of structurally related compounds provides valuable insights. For instance, a complex butanamide derivative containing the N-(3,4-dichlorophenyl)sulfonyl group has been computationally modeled. nus.edu.sg This analog, (2R,3S)-4-(3,4-dichlorophenyl)sulfonyl-2,3-dihydroxy-N-[(1R)-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide, was identified as a ligand for G-protein coupled receptors (GPCRs). nus.edu.sg Computational databases have cataloged its interaction with specific GPCRs, as detailed in the table below. nus.edu.sg Such studies typically identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. unica.it

Table 1: Predicted GPCR Interactions for a Structurally Related Butanamide Derivative

| Ligand Name | Interacting Receptors | Receptor Species |

| (2R,3S)-4-(3,4-dichlorophenyl)sulfonyl-2,3-dihydroxy-N-[(1R)-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide | B1 bradykinin (B550075) receptor | Homo sapiens (Human) |

| (2R,3S)-4-(3,4-dichlorophenyl)sulfonyl-2,3-dihydroxy-N-[(1R)-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]butanamide | B1 bradykinin receptor | Oryctolagus cuniculus (Rabbit) |

Source: Adapted from GLASS Ligand: CHEMBL507168. nus.edu.sg

Determination of Binding Affinities and Specificity

Beyond predicting the binding mode, computational models aim to quantify the strength of the ligand-receptor interaction, known as binding affinity. researchgate.net This is often expressed as a binding free energy (ΔG), typically in kcal/mol, or as inhibition/dissociation constants (Ki/Kd). scielo.org.mxuantwerpen.be Scoring functions within docking software and more advanced machine learning models are used to estimate these values, helping to rank potential drug candidates. frontiersin.orgresearchgate.net

Prediction of Pharmacological and Environmental Interactions

Computational modeling extends to predicting the broader interactions of a chemical with biological systems and the environment. nih.govbiorxiv.org This includes forecasting a compound's metabolic fate and potential for drug-drug interactions, as well as its environmental persistence and targets. biorxiv.orgnih.gov

A study on 3,4-dichlorophenyl-propenoyl-sec.-butylamine (3,4-DCPB), a compound structurally similar to this compound and noted for its antiepileptic properties, provides a clear example of predicting pharmacological interactions. nih.gov In vitro experiments guided by computational insights revealed that 3,4-DCPB is metabolized by multiple Cytochrome P450 (CYP450) enzymes. nih.gov The study identified that specific isoforms, including CYP2D6, CYP1A2, CYP2C19, and CYP3A4, were responsible for its metabolism. nih.gov Furthermore, the compound was shown to inhibit the activities of several CYP450 enzymes, suggesting a potential for influencing the metabolism of other drugs. nih.gov These predicted interactions are critical for anticipating adverse effects in a clinical setting. nih.gov

Table 2: Predicted Metabolic and Inhibitory Interactions of the Analog 3,4-DCPB with Cytochrome P450 Enzymes

| Interaction Type | CYP450 Isoform | Finding |

| Metabolism | CYP2D6 | Metabolizes 3,4-DCPB to metabolite M1. nih.gov |

| Metabolism | CYP1A2 | Metabolizes 3,4-DCPB to metabolite M2. nih.gov |

| Metabolism | CYP2C19 & CYP3A4 | Metabolize 3,4-DCPB to metabolite M3. nih.gov |

| Inhibition | CYP2C9 | Strong inhibition (97.6% at 59 µM). nih.gov |

| Inhibition | CYP2C19 | Moderate inhibition (59.0% at 59 µM). nih.gov |

| Inhibition | CYP1A2 | Moderate inhibition (53.5% at 59 µM). nih.gov |

| Inhibition | CYP2D6 | Mild inhibition (36.5% at 59 µM). nih.gov |

| Inhibition | CYP2E1 & CYP3A4 | No significant inhibition observed. nih.gov |

Source: Adapted from Interaction between 3,4-dichlorophenyl-propenoyl-sec.-butylamine (3,4-DCPB), an antiepileptic drug, and cytochrome P450. nih.gov

From an environmental perspective, computational tools can predict how chemicals like this compound might interact with environmental systems. nih.gov Algorithms can estimate properties like persistence, bioaccumulation potential, and toxicity by comparing the chemical structure to databases of known environmental contaminants. biorxiv.org For chlorinated aromatic compounds, models may predict interactions with targets such as nuclear receptors, which can lead to endocrine-disrupting effects. nih.govbiorxiv.org

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt by rotating around its single bonds. pearson.com Computational energy minimization is the process used to find the most stable of these conformations, known as the global energy minimum. upenn.eduresearchgate.net This stable conformation is crucial as it often represents the "bioactive" shape of the molecule when it interacts with a receptor. nih.gov

The process involves using a force field—a set of equations and parameters that calculate the potential energy of a molecule based on its atomic coordinates. researchgate.net Common force fields include MM2, MM3, and MMFF94. researchgate.net The software systematically alters bond angles and torsions to find the arrangement with the lowest steric energy. upenn.edu A significant reduction in calculated steric energy indicates a transition to a more stable conformation. For example, in a computational analysis of a different molecule, energy minimization reduced the steric energy from a high of 520.8 kcal/mol to a much more stable 25.2 kcal/mol. upenn.edu For this compound, this analysis would reveal the preferred spatial arrangement of the 3,4-dichlorophenyl ring relative to the butanamide side chain, which is essential for understanding how it fits into a receptor's binding pocket.

Biological Activity and Structure Activity Relationship Sar Studies of N 3,4 Dichlorophenyl Butanamide Analogs

Antimicrobial Activity Investigations

Analogs of N-(3,4-dichlorophenyl)butanamide, particularly those with similar core structures, have been evaluated for their efficacy against a range of microbial pathogens.

Antibacterial Spectrum and Efficacy

Research into the antibacterial properties of compounds structurally related to this compound has revealed activity against several bacteria, most notably Mycobacterium tuberculosis.

Substituted urea (B33335) derivatives, which share the 3,4-dichlorophenyl group, have demonstrated significant antimycobacterial effects. In one study, derivatives prepared by reacting 3,4-dichlorophenyl isocyanate with various amino acids and dipeptides were tested against Mycobacterium tuberculosis H37Rv. Several of these compounds showed notable activity, achieving 80-89% growth inhibition at a concentration of 6.25 µM. nih.gov These findings suggest that the 3,4-dichlorophenyl scaffold is a promising starting point for developing new agents against tuberculosis. nih.gov

While direct studies on this compound against other specific bacteria are limited in the provided literature, the broader families of compounds to which it belongs are known to possess antibacterial properties. For instance, studies on staphylococci, including Staphylococcus epidermidis, have shown that certain antiparasitic drugs like nitazoxanide (B1678950) can inhibit growth, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 16 µg/ml. researchgate.net Co-culture models involving S. epidermidis and Enterococcus faecalis have been used to study the effects of antibiotics like moxifloxacin, revealing complex interactions and changes in susceptibility when both bacteria are present. frontiersin.org In some mixed-pathogen models, the presence of an enterocin-producing E. faecalis strain was found to enhance the bactericidal activity of certain antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Compound Structure | Target Organism | Activity |

| 3,4-Dichlorophenyl-urea derivatives | Mycobacterium tuberculosis H37Rv | 80-89% growth inhibition at 6.25 µM nih.gov |

This table summarizes the activity of closely related urea analogs, suggesting a potential area of investigation for butanamide derivatives.

Antifungal Spectrum and Efficacy

The antifungal potential of compounds analogous to this compound has been explored against pathogenic fungi such as Candida albicans and Aspergillus species.

A novel arylamidine, T-2307, which is structurally distinct but shares an aromatic character, exhibits broad-spectrum antifungal activity with notably low MICs against Aspergillus spp., ranging from 0.0156 to 1 μg/mL. nih.gov This compound demonstrates fungicidal activity against certain Aspergillus species and functions by causing the collapse of the mitochondrial membrane potential. nih.gov N-butylphthalide has also shown antifungal activity against C. albicans with a MIC of 128 μg/ml and exhibits synergistic effects when combined with fluconazole (B54011) against resistant strains. nih.gov Its mechanism may involve inhibiting hyphal growth and inducing the accumulation of reactive oxygen species. nih.gov

Other studies have identified various natural and synthetic compounds with efficacy against these fungi. For example, Sodium New Houttuyfonate (SNH) has significant fungicidal activity against various Aspergillus fumigatus strains by interfering with ergosterol (B1671047) synthesis. frontiersin.org Extracts from endophytic Aspergillus species have also yielded compounds like butanedioic acid and kojic acid, which show good activity against C. albicans. researchgate.net The echinocandin class of antifungals, including micafungin, is used to treat infections caused by C. albicans and Aspergillus by disrupting fungal cell wall synthesis. ijbpsa.com

| Compound/Agent | Target Organism(s) | Reported Efficacy (MIC) |

| T-2307 (arylamidine) | Aspergillus spp. | 0.0156 - 1 μg/mL nih.gov |

| N-butylphthalide | Candida albicans | 128 μg/mL nih.gov |

| Sodium New Houttuyfonate (SNH) | Aspergillus fumigatus | Significant fungicidal activity frontiersin.org |

| Isavuconazole | Candida albicans, Aspergillus niger | Active ijbpsa.com |

| Micafungin | Candida albicans, Aspergillus spp. | Active ijbpsa.com |

Herbicidal Properties and Mechanisms of Action (based on closely related dichlorophenyl compounds)

The 3,4-dichlorophenyl structure is a hallmark of several potent herbicides. The herbicidal activity of this compound can be inferred from these closely related and well-studied compounds, which primarily act by disrupting photosynthesis.

Photosystem II Inhibition

Many herbicides containing the dichlorophenyl group, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (diuron, or DCMU), function as potent inhibitors of Photosystem II (PSII) in the chloroplasts of plants. nih.govnih.govucanr.edu These herbicides bind to the D1 protein within the PSII complex, a critical component of the photosynthetic electron transport chain. ucanr.edu

This binding event blocks the flow of electrons from the primary quinone electron acceptor (QA) to the secondary quinone electron acceptor (QB). nih.gov The interruption of this electron transport chain halts CO2 fixation and the production of ATP and NADPH, which are essential for plant growth. ucanr.edu The ultimate death of the plant is not just due to starvation but also results from the formation of highly reactive oxygen species and triplet chlorophyll, which cause lipid peroxidation and destroy cell membranes, leading to cellular leakage and rapid disintegration. ucanr.edu The concentration of diuron (B1670789) required to cause 50% inhibition (I50 value) of electron transport in cyanobacterial membranes has been measured at a very low 6.8 × 10⁻⁹ M. nih.gov

| Chemical Class | Example Compound(s) | Site of Action |

| Ureas | Diuron, Linuron | PSII (D1 Protein) ucanr.eduunl.edu |

| Amides | Propanil (B472794) | PSII (D1 Protein) ucanr.edu |

| Triazines | Atrazine, Simazine | PSII (D1 Protein) nih.gov |

| Triazinones | Metribuzin | PSII (D1 Protein) ucanr.eduunl.edu |

| Nitriles | Ioxynil | PSII (D1 Protein) ucanr.eduacs.org |

Enzymatic Detoxification Pathways

Plants have evolved sophisticated detoxification systems to metabolize foreign compounds (xenobiotics), including herbicides. These pathways are crucial for herbicide selectivity in crops and the development of resistance in weeds. The primary enzymes involved are aryl-acylamidases and cytochrome P450 monooxygenases. nih.govnih.gov

Aryl-acylamidase: This class of enzymes can detoxify certain herbicides by cleaving the amide bond. nih.gov For example, soil bacteria possessing aryl acylamidase can hydrolyze acylanilide herbicides, breaking them down into an aniline (B41778) and an organic acid. Studies on these enzymes show that their activity is dependent on the chemical structure of the substrate, with substitutions on the benzene (B151609) ring or the nitrogen atom affecting the rate of hydrolysis. nih.gov

Cytochrome P450 Monooxygenase (P450s): This large family of enzymes plays a central role in Phase I of herbicide metabolism. nih.govtandfonline.com P450s catalyze oxidative reactions, such as hydroxylation and dealkylation, which add a reactive functional group to the herbicide molecule. nih.govresearchgate.net This initial step typically renders the herbicide more water-soluble and less phytotoxic, preparing it for subsequent conjugation reactions. researchgate.net For example, the herbicide chlortoluron can be metabolized by P450 enzymes through ring-methyl hydroxylation and N-demethylation. tandfonline.com The expression of specific P450 genes, such as CYP71A11 and CYP81B2 in tobacco, can confer resistance to herbicides. tandfonline.com Similarly, the degradation of the herbicide 2,4-D in some fungi has been shown to involve cytochrome P450. nih.gov

Altered Target Site Binding in Resistance Mechanisms

One of the primary mechanisms by which weeds evolve resistance to herbicides is through modifications at the herbicide's target site. researchgate.net This is known as target-site resistance (TSR).

This form of resistance works like a change in a lock that prevents the original key from fitting. syngenta.casyngenta.ca Herbicides bind to specific enzymes or proteins to disrupt a vital plant process. syngenta.ca In resistant weeds, a point mutation—a change in a single nucleotide in the gene encoding the target protein—can result in an altered amino acid sequence. unl.edu This change modifies the three-dimensional structure of the herbicide's binding site on the protein. researchgate.netsyngenta.ca

For PSII inhibitors like diuron, resistance often arises from a single amino acid substitution in the psbA gene, which codes for the D1 protein. unl.edu For example, a substitution of serine to threonine at position 264 in the D1 protein can confer resistance to both phenylurea and triazine herbicides. unl.edu This alteration reduces the binding affinity of the herbicide to its target, rendering it ineffective, while the protein's normal biological function remains largely intact. researchgate.net Another form of TSR is the overexpression or amplification of the gene that codes for the target enzyme, creating so many "locks" that the herbicide "keys" cannot disable them all. syngenta.casyngenta.ca

Other Documented Biological Activities (e.g., anti-inflammatory, anti-cancer, antiviral)

Direct evidence for the anti-inflammatory, anti-cancer, or antiviral properties of this compound is limited. However, studies on structurally related compounds containing the 3,4-dichlorophenyl group suggest potential for such activities.

Anti-inflammatory Activity: A series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones were synthesized and evaluated for their anti-inflammatory activity. nih.gov Several of these compounds exhibited significant inhibition of carrageenan-induced paw edema in rats, with some showing activity comparable to the standard drug indomethacin. nih.gov This suggests that the 3,4-dichlorophenyl moiety can be a key pharmacophore in the design of new anti-inflammatory agents.

Anti-cancer Activity: The 3,4-dichlorophenyl group is also found in compounds with demonstrated anti-cancer properties. For instance, a 3,4-dihydroquinazoline dihydrochloride (B599025) derivative showed potent in vivo anti-cancer activity against A549 xenografts in nude mice. nih.gov While the core structure is different, the presence of the 3,4-dichlorophenyl group appears to contribute to the cytotoxic effects.

Antiviral Activity: Research into antiviral agents has also explored compounds with the dichlorophenyl feature. However, specific studies on this compound analogs are not prominent. General research on nucleoside analogs has been a major focus for antiviral drug discovery, targeting various viral enzymes. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Analysis

Due to the lack of specific studies on this compound analogs, the following SAR analysis is inferred from research on related chemical series containing the dichlorophenyl and amide functionalities.

Influence of Substituent Position and Nature (e.g., Dichlorophenyl Isomers, Alkyl Chains, Heterocyclic Moieties)

Dichlorophenyl Isomers: The substitution pattern on the phenyl ring is a critical determinant of biological activity. In a study of P2X7 receptor antagonists, 3,5-disubstituted chlorides in a pyridine (B92270) skeleton were found to be crucial for activity, highlighting the importance of the halogen positioning. elsevierpure.com For a series of thiazole (B1198619) derivatives, a 2,5-dimethylphenyl substituent on the thiazole ring was found to be the most potent. nih.gov This indicates that the specific placement of chloro substituents on the phenyl ring of this compound would likely have a significant impact on its biological profile.

Alkyl Chains: The length and nature of the alkyl chain in amide-containing compounds can influence their activity. In a series of sulfamoyl benzamidothiazoles, the chain length of alkane substituents was shown to affect NF-κB activation. nih.gov

Heterocyclic Moieties: The introduction of heterocyclic rings often modulates the biological activity of a compound. In the aforementioned study on 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thiones, the nature of the substituent on the piperazine (B1678402) ring significantly influenced the anti-inflammatory activity. nih.gov Similarly, the incorporation of a thiazole ring has been a key feature in the design of various biologically active compounds. nih.gov

Advanced Analytical Methodologies for N 3,4 Dichlorophenyl Butanamide Research

Chromatographic Separation Techniques

Chromatography is a fundamental separation technique that plays a pivotal role in the analysis of N-(3,4-dichlorophenyl)butanamide. The principle of chromatography relies on the differential partitioning of the analyte between a stationary phase and a mobile phase. libretexts.org The choice of chromatographic method depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis, such as purity assessment or preparative purification.

Gas Chromatography (GC) and Capillary Gas Chromatography

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. shimadzu.com In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. shimadzu.com For a compound like this compound, which possesses a moderate molecular weight, GC analysis is feasible.

Capillary gas chromatography, which utilizes narrow-bore capillary columns, offers high resolution and sensitivity. epa.gov The choice of a suitable capillary column is critical for the successful separation of this compound. A non-polar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or a (5%-phenyl)-methylpolysiloxane stationary phase, would likely be effective.

The operating parameters for a GC analysis of this compound would be optimized to achieve good peak shape and resolution. Key parameters include the injector temperature, the oven temperature program, the carrier gas flow rate, and the detector type. gcms.cz A flame ionization detector (FID) is a common choice for the detection of organic compounds like this compound due to its high sensitivity and wide linear range. epa.gov

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Capillary Column (e.g., DB-5, HP-5MS) | High-resolution separation |

| Injector Temperature | 250-280 °C | Ensures complete vaporization of the sample |

| Oven Program | Initial temp. ~150°C, ramp to ~280°C | Separates compounds based on boiling points |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column |

| Detector | Flame Ionization Detector (FID) | Sensitive detection of organic compounds |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. sielc.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com

The separation in RP-HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. The retention of this compound can be controlled by adjusting the composition of the mobile phase. A higher proportion of the organic modifier will decrease the retention time, while a lower proportion will increase it.

For the detection of this compound in HPLC, a Diode Array Detector (DAD) or a UV-Vis detector is commonly employed. nih.gov These detectors measure the absorbance of the compound at a specific wavelength, which is determined by the compound's UV-Vis spectrum. A study on the HPLC determination of a similar compound, 3,4-dichlorophenyl-propenoyl-sec.-butylamine, provides a basis for method development. nifdc.org.cn

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of the compound from the column |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation |

| Detector | UV at a specific wavelength (e.g., 254 nm) | Quantification of the eluted compound |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of compounds, monitoring reaction progress, and determining the purity of a sample. libretexts.org TLC is performed on a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel or alumina. wisc.edu

For the analysis of this compound, a silica gel TLC plate would be appropriate. A small amount of the sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase, or eluent, moves up the plate by capillary action, and the components of the sample are separated based on their differential affinities for the stationary and mobile phases. wisc.edu

The retention factor (Rf) is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org The Rf value is dependent on the compound's structure, the stationary phase, and the mobile phase composition. For a compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase can be adjusted to achieve an optimal Rf value, which is generally between 0.3 and 0.7 for good separation. ualberta.ca In a study of a related compound, 4-Amino-N-[(3,4-dichlorophenyl)methyl]-2-[(2- {[(diphenylmethylidene)amino]oxy}ethyl)(methyl)amino]- butanamide, a TLC analysis using a mobile phase of petroleum ether and ethyl acetate (B1210297) (1:1) yielded an Rf value of 0.15. acs.org

| Parameter | Description |

| Stationary Phase | Silica gel plate |

| Mobile Phase | Hexane/Ethyl Acetate mixture |

| Visualization | UV light (254 nm) or chemical stain |

| Rf Value | Ratio of distances traveled by spot and solvent |

Column Chromatography for Purification

Column chromatography is a preparative technique used to purify compounds from mixtures. google.com It operates on the same principles as TLC but on a larger scale. For the purification of this compound, silica gel is the most common stationary phase packed into a glass column. mdpi.comdoi.org

The crude sample containing this compound is loaded onto the top of the silica gel column. A solvent system, similar to that used in TLC but often with a slightly lower polarity, is then passed through the column. The components of the mixture are separated as they travel down the column at different rates. Fractions are collected at the outlet of the column, and those containing the pure compound, as determined by TLC analysis, are combined.

The choice of eluent is crucial for effective purification. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to separate compounds with a wide range of polarities. For this compound, a mixture of petroleum ether (PE) and ethyl acetate (EtOAc) or dichloromethane (B109758) and hexanes are effective eluent systems. mdpi.comnih.gov

| Parameter | Typical Material/Condition | Purpose |

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Adsorbent for large-scale separation |

| Mobile Phase | Petroleum Ether/Ethyl Acetate or Dichloromethane/Hexanes | Elution and separation of the compound |

| Fraction Collection | Test tubes or flasks | Collection of purified compound fractions |

| Monitoring | Thin-Layer Chromatography (TLC) | To identify fractions containing the pure product |

Spectrometric Quantification Methods

Spectrometric methods are used for the quantitative analysis of this compound by measuring its interaction with electromagnetic radiation.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. rsc.org The absorption of UV-Vis light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu

The structure of this compound, which contains a dichlorophenyl ring, is expected to exhibit characteristic UV absorption. The conjugated π-electron system of the aromatic ring is the primary chromophore responsible for this absorption. libretexts.org A UV-Vis spectrum of the compound would show one or more absorption maxima (λmax), which are the wavelengths at which the compound absorbs light most strongly. rsc.org A study on N-(3,4-dichlorophenyl)acetamide, a closely related compound, involved the recording of its UV/Vis absorption spectrum, suggesting that this technique is applicable for the analysis of such structures. rug.nl

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for the quantitative analysis of this compound using UV-Vis spectrophotometry. By preparing a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of an unknown sample can be determined.

| Parameter | Description |

| Instrument | UV-Vis Spectrophotometer |

| Solvent | Ethanol, Methanol, or Acetonitrile |

| λmax | Wavelength of maximum absorbance |

| Quantification | Beer-Lambert Law (A = εbc) |

Spectrofluorimetry

Spectrofluorimetry is a highly sensitive analytical technique that measures the fluorescence emitted by a sample upon excitation with light of a specific wavelength. While specific spectrofluorimetric studies on this compound are not extensively documented, the principles of the technique and data from analogous compounds suggest its potential applicability.

The fluorescence of an aromatic molecule is intrinsically linked to its structure, particularly the presence of conjugated π-systems and the nature of any substituents. The this compound molecule contains a dichlorinated benzene (B151609) ring, which is a chromophore that can absorb UV light. The efficiency of subsequent fluorescence emission, or quantum yield, is influenced by the attached butanamide group and the chlorine atoms. Generally, halogen substitution, especially with heavier halogens like chlorine, can decrease fluorescence intensity through the "heavy atom effect," which promotes intersystem crossing to the triplet state over fluorescence.

However, the intrinsic fluorescence of the dichlorophenyl moiety, though potentially weak, may still be sufficient for detection at low concentrations. For instance, studies on other dichlorophenyl-containing compounds, such as the drug Itraconazole, which has a 2,4-dichlorophenyl group, demonstrate that these molecules can be determined spectrofluorimetrically. royalsocietypublishing.org Itraconazole exhibits native fluorescence that can be measured for quantification. royalsocietypublishing.org Similarly, derivatives of anthranilic acid, which contain an amino group attached to a benzene ring, can form fluorescent complexes with terbium ions, significantly enhancing their detection signal. dss.go.th

For compounds with low native fluorescence, derivatization is a common strategy. The amide group in this compound could potentially be hydrolyzed to 3,4-dichloroaniline (B118046), which could then be reacted with a fluorogenic reagent to produce a highly fluorescent product.

The potential for analysis can be inferred from the photophysical properties of structurally related compounds. The table below summarizes the fluorescence characteristics of some aromatic compounds, illustrating the range of excitation and emission wavelengths that might be relevant for this compound or its derivatives.

| Compound | Excitation λ (nm) | Emission λ (nm) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Itraconazole (contains dichlorophenyl moiety) | 260 | 380 | Methanol | royalsocietypublishing.org |

| Sertraline (contains dichlorophenyl moiety) | 275 | 292 | Methanol | scispace.com |

| N-phenyl-1-naphthylamine | - | - | Various solvents | nih.gov |

| Furosemide (anthranilic acid derivative) | - | - | Methanol with Tb3+ | dss.go.th |

Electroanalytical Methods (e.g., Voltammetry, Potentiometry)

Electroanalytical methods, which probe the relationship between electrical quantities and chemical composition, offer a powerful alternative for the analysis of this compound. uobabylon.edu.iq These techniques are advantageous due to their high sensitivity, low cost, and ability to provide information on redox processes. beilstein-journals.org

Voltammetry measures the current that flows as a function of an applied potential. uobabylon.edu.iq The analysis of this compound would likely involve its oxidation or reduction at the surface of a working electrode. The dichlorophenyl group and the amide linkage are the electroactive centers of the molecule. Aromatic amides can undergo electrochemical oxidation, often involving the nitrogen atom and the aromatic ring. beilstein-journals.org The presence of electron-withdrawing chlorine atoms on the phenyl ring would make oxidation more difficult (occur at a higher potential) compared to an unsubstituted phenylamide. Conversely, the reduction of the C-Cl bonds is a possible electrochemical pathway.

Research on the herbicide Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea), which shares the 3,4-dichlorophenyl moiety, demonstrates the feasibility of voltammetric analysis. mdpi.com Linuron can be determined by its oxidation at a carbon paste electrode, with the peak current being proportional to its concentration. mdpi.com Similarly, the voltammetric analysis of diclofenac, which contains a 2,6-dichlorophenylamino group, has been successfully performed using activated glassy carbon electrodes. nih.gov These studies suggest that techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) would be suitable for achieving low detection limits for this compound. mdpi.comelectrochemsci.org

Potentiometry , in contrast, measures the potential of an electrochemical cell under static (zero current) conditions. rsc.org This is the principle behind ion-selective electrodes (ISEs), such as the common pH electrode. For a neutral molecule like this compound, direct potentiometric detection is not straightforward. However, it could be possible to develop an indirect potentiometric sensor. For example, a biosensor could be constructed by immobilizing an enzyme that specifically hydrolyzes the amide bond of the target compound, releasing dichloroaniline. The change in a property of the solution resulting from the enzymatic reaction could then be detected by a suitable ISE.

The table below presents typical electrochemical parameters for compounds structurally related to this compound, providing insight into potential experimental conditions.

| Compound | Technique | Working Electrode | Measured Potential (V) | Reference |

|---|---|---|---|---|

| Linuron | DPV | Carbon Paste Electrode (TCP-CPE) | +1.3 (Oxidation) | mdpi.com |

| Diclofenac | DPAdSV | Activated Glassy Carbon Electrode | -0.3 (Accumulation) | nih.gov |

| 2,4-Dichlorophenol | CV | Boron-Doped Diamond Electrode | -0.5 (Reduction, indirect) | researchgate.net |

| Aromatic Bisamides | CV | - | 2.1–2.35 (Oxidation) | beilstein-journals.org |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique performed in narrow-bore fused-silica capillaries under the influence of a high electric field. sciex.com It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. sciex.com

For the analysis of a neutral compound like this compound, the most applicable mode of CE would be Micellar Electrokinetic Chromatography (MEKC). In standard Capillary Zone Electrophoresis (CZE), separation is based on differences in the charge-to-mass ratio of analytes, meaning neutral species are not separated as they all migrate with the electroosmotic flow (EOF). sciex.com

In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the buffer solution at a concentration above its critical micelle concentration (CMC). This forms micelles, which act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs based on the differential partitioning of the analytes. A more hydrophobic compound like this compound would interact more strongly with the micelles and thus have a longer migration time than a less hydrophobic molecule.

The separation of other halogenated aromatic compounds has been successfully achieved using CE. researchgate.netscience.gov For instance, halogenated phenolic and bisphenolic compounds have been separated using both aqueous and non-aqueous CE methods, demonstrating the versatility of the technique. researchgate.net The use of organic solvents like methanol in the buffer (non-aqueous capillary electrophoresis or NACE) can alter the separation selectivity and is particularly useful for hydrophobic analytes. researchgate.net To enhance sensitivity, on-line preconcentration techniques like large-volume sample stacking can be employed. researchgate.net

The table below outlines typical conditions that could be adapted for the CE analysis of this compound, based on methods for similar analytes.

| Analyte Type | CE Mode | Buffer/Mobile Phase Composition | Separation Voltage | Reference |

|---|---|---|---|---|

| Halogenated Phenols | NACE | Methanol-based buffer | - | researchgate.net |

| Neutral Aromatic Compounds | MEKC | Aqueous buffer with SDS | - | sciex.com |

| Chromate & Aromatic Compounds | CE | - | - | science.gov |

| Proteins (charged) | CZE | High-concentration phosphate (B84403) buffer | High (e.g., >500 V/cm) | sciex.com |

Emerging Research Frontiers and Future Perspectives

Design and Synthesis of N-(3,4-Dichlorophenyl)butanamide Analogs for Targeted Biological Applications

The structural scaffold of this compound offers a versatile platform for the design and synthesis of new analogs with tailored biological activities. Researchers are actively exploring modifications to this core structure to develop compounds with potential applications in medicine and agriculture.

A significant area of investigation is the synthesis of analogs with anticancer properties . For instance, novel 3,4-dichlorophenyl amides have been designed and synthesized by incorporating the 3,4-dichloro substitution into various molecular skeletons. clu-in.orgsioc-journal.cn These compounds have shown inhibitory activity against gastric cancer cell lines, with some exhibiting potent growth inhibition. clu-in.orgsioc-journal.cn One study reported that a (2E)-3-(3,4-dichlorophenyl)-1-(2-(3-(4-(trifluoromethyl)phenyl)propionyl)ethylazo)propan-2-en-1-one analog displayed a half-maximal inhibitory concentration (IC₅₀) value of (1.94±0.94) μmol/L against AGS gastric cancer cells. clu-in.orgsioc-journal.cn The anticancer potential of compounds containing the 3,4-dichlorophenyl moiety is further highlighted by the synthesis of (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives, which have shown significant cytotoxicity against various cancer cell lines.

Another promising avenue is the development of antimicrobial agents . Research has shown that 2-Bromo-N-(3,4-dichlorophenyl)butanamide exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.net The presence of the bromine and dichloro groups is believed to enhance its lipophilicity, which facilitates better penetration of bacterial cell membranes. researchgate.net The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis and the inhibition of essential enzymes. researchgate.net

The synthesis of these analogs often involves the condensation of 3,4-dichloroaniline (B118046) with a suitable carboxylic acid chloride or a related activated derivative. researchgate.net For example, 2-Bromo-N-(3,4-dichlorophenyl)butanamide can be synthesized by reacting 3,4-dichloroaniline with 2-bromobutyryl chloride. researchgate.net

Integration of In Silico and Experimental Approaches in Drug Discovery and Environmental Assessment

The integration of computational, or in silico, methods with experimental research has become a cornerstone of modern chemical and pharmaceutical development. This synergy is particularly valuable in the exploration of this compound and its analogs, accelerating the discovery process and providing deeper insights into their biological and environmental interactions.

Molecular docking is a powerful in silico tool used to predict the binding orientation of a ligand to its target protein. This technique has been employed to study the interaction of various dichlorophenyl-containing compounds with biological targets. For instance, docking studies have been used to investigate the binding of 2-(3,4-dichlorophenyl)-4H-benzo[d] acs.orgtandfonline.comoxazin-4-one to Methionyl-tRNA Synthetase, a potential anticancer target. sioc-journal.cn Similarly, docking analysis of pyrano[4′′,3′′:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives containing a 3,4-dichlorophenyl group has been performed to understand their interaction with the GABAA receptor. mdpi.com These computational models help in prioritizing compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com 3D- and 4D-QSAR models have been developed for competitive inhibitors of enzymes like CYP2D6, providing insights into the structural features required for inhibition. nih.gov Such models can be used to predict the activity of newly designed this compound analogs, thereby guiding the synthetic efforts towards more potent compounds. brieflands.comnih.gov For example, QSAR studies on aryl carboxylic acid amide derivatives have highlighted the importance of topological and hydrophobic descriptors in predicting their inhibitory activity against human dihydroorotate (B8406146) dehydrogenase (hDHODH). mdpi.com

In the context of environmental assessment, in silico methods are used to predict the fate and toxicity of chemicals. For instance, computational models can estimate properties like persistence, bioaccumulation, and toxicity of dichlorophenyl compounds, aiding in risk assessment. This proactive approach helps in designing safer chemicals with reduced environmental impact.

Sustainable and Green Chemistry Principles in Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of this compound and its analogs is an area where these principles can be effectively applied to create more sustainable processes.

A key focus of green chemistry is the development of biocatalytic methods for amide bond formation. nih.gov Enzymes, such as amide bond synthetases and acyltransferases, offer a green alternative to traditional chemical methods, which often rely on hazardous reagents and generate significant waste. nih.govnih.gov Biocatalytic reactions are typically performed in water under mild conditions, offering high selectivity and atom economy. nih.gov For example, the acyltransferase from Mycobacterium smegmatis has been used for the N-acylation of a wide range of primary amines in aqueous media. worktribe.com Amide bond synthetases, such as McbA, have been shown to catalyze the formation of amides from carboxylic acids and amines with high efficiency. rsc.org While the direct enzymatic synthesis of this compound has not been specifically reported, the broad substrate scope of these enzymes suggests their potential applicability. worktribe.comrsc.org

Other green synthetic approaches for N-aryl amides include:

Iron-catalyzed reductive amidation: This method utilizes inexpensive and abundant nitroarenes and chloroalkanes to prepare N-aryl amides under mild, environmentally benign conditions, avoiding the need for exogenous reductants and photocatalysts.

Fe-mediated synthesis in water: A method has been developed for the synthesis of N-aryl amides from nitroarenes and acyl halides using iron dust as the only reductant and additive in water as a green solvent. uantwerpen.be

Hypervalent iodine-mediated synthesis: This protocol allows for the preparation of N-arylamides from amidines, which can be derived from nitriles, using a stable and less toxic hypervalent iodine reagent. brieflands.com

Brønsted acidic ionic liquids: These have been used as reusable catalysts for the direct amidation of carboxylic acids with amines. kirj.ee

Development of Remediation Strategies for Dichlorophenyl Contaminants

The widespread use of dichlorophenyl-containing compounds, such as the herbicide propanil (B472794) (N-(3,4-dichlorophenyl)propanamide), has led to environmental contamination, necessitating the development of effective remediation strategies. acs.orgacs.org Research is focused on both biological and chemical methods to degrade these persistent pollutants.

Bioremediation utilizes microorganisms to break down contaminants into less harmful substances. Several bacterial and fungal species have been identified that can degrade propanil and its primary metabolite, 3,4-dichloroaniline (DCA). acs.orgacs.org Microbial consortia, comprising multiple microbial species, have shown enhanced degradation capabilities compared to single strains. nih.govresearchgate.netnih.govfrontiersin.org For example, a consortium of nine bacterial genera, including Pseudomonas, Acinetobacter, and Rhodococcus, was able to completely remove propanil and 3,4-DCA in a biofilm reactor. tandfonline.com The initial step in the microbial degradation of propanil is the hydrolysis of the amide bond by an aryl acylamidase, yielding 3,4-DCA and propionic acid. acs.orgacs.org

Phytoremediation is another promising bioremediation technique that uses plants to remove, degrade, or stabilize environmental contaminants. clu-in.orgawsjournal.org Plants can take up dichlorophenyl compounds from the soil and water, and through their metabolic processes, or in conjunction with rhizosphere microorganisms, can break them down. acs.orgacs.orgnih.gov For example, studies have shown that the herbicide 2,4-dichlorophenoxyacetic acid can be effectively removed from soil by plants inoculated with a bacterial endophyte that degrades the herbicide. nih.gov

Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive hydroxyl radicals (•OH) to oxidize and mineralize persistent organic pollutants. mdpi.comkirj.eeresearchgate.net Several AOPs have been investigated for the degradation of dichlorophenyl compounds like diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a related herbicide. worktribe.comacs.orgresearchgate.netnih.gov These processes include:

Fenton and photo-Fenton processes: These methods use a combination of hydrogen peroxide and iron salts (Fenton) or iron salts with UV light (photo-Fenton) to generate hydroxyl radicals. researchgate.nettandfonline.comnih.govpjoes.com The photo-Fenton process has been shown to be highly efficient in degrading a wide range of organic compounds. researchgate.net

Ozonation and UV photolysis: The use of ozone, alone or in combination with UV light, can effectively degrade diuron. acs.org

Heterogeneous photocatalysis: This involves the use of a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. acs.org

These remediation strategies, often used in combination, offer effective solutions for cleaning up environments contaminated with dichlorophenyl compounds, thereby mitigating their adverse effects on ecosystems and human health.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(3,4-dichlorophenyl)butanamide in academic research?

- Methodological Answer : A palladium(II)-catalyzed γ-selective hydroarylation of alkenyl carbonyl compounds with arylboronic acids is a validated route. For example, 3,4-dichlorophenylboronic acid reacts with butanamide precursors under optimized conditions (e.g., toluene solvent, preparative TLC purification) to yield 70% of the target compound . Alternative methods include coupling reactions with activated esters or acid chlorides, though yields and purity depend on substituent compatibility.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For analogous dichlorophenyl anilides, NMR typically shows aromatic proton shifts at δ 7.2–7.8 ppm (doublets for 3,4-dichloro substitution) and aliphatic protons at δ 1.5–2.5 ppm (butanamide chain). NMR confirms carbonyl carbons at ~168 ppm. High-resolution mass spectrometry (HRMS) with a calculated [M+H] ion matching experimental data (e.g., ±0.001 Da) further validates molecular composition .

Q. What analytical techniques are essential for purity assessment of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) ensures purity, while differential scanning calorimetry (DSC) verifies melting points (e.g., ~128°C for structurally similar dichloroanilides). Residual solvents are quantified via gas chromatography (GC), and elemental analysis confirms C, H, N, Cl ratios within ±0.3% theoretical values .

Advanced Research Questions

Q. How does the herbicidal activity of this compound compare to other 3,4-dichloroanilides, and what experimental models are used to assess this?

- Methodological Answer : Comparative studies on excised plant tissues (e.g., corn coleoptiles) measure inhibition of root elongation. For example, this compound shows intermediate activity between shorter (propanamide) and longer (hexanamide) chain analogs, suggesting chain length-dependent membrane permeability. Enzyme assays (e.g., cytochrome c oxidase inhibition in cotton seedlings) further elucidate mechanistic pathways .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in compound purity (>99.5% required for reliable bioassays) or experimental conditions (e.g., pH, light exposure). Standardized protocols, such as using TTC (2,3,5-triphenyltetrazolium chloride) to quantify microbial degradation or controlled hydroponic systems for plant studies, improve reproducibility. Cross-validation with isotopic labeling (e.g., -tagged analogs) tracks metabolite interference .

Q. How can researchers investigate the environmental degradation pathways of this compound?

- Methodological Answer : Aerobic soil metabolism studies with -labeled compound identify primary metabolites (e.g., 3,4-dichloroaniline) via HPLC-MS. Photolysis under UV light (λ = 254 nm) in aqueous solutions quantifies half-life, while microbial consortia from agricultural soil assess biodegradation rates. Ecotoxicological endpoints (e.g., Daphnia magna LC) are measured to evaluate ecological risks .

Q. What computational approaches predict the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculates electron distribution in the dichlorophenyl ring to correlate with herbicidal potency. Molecular docking simulations against acetyl-CoA carboxylase (a herbicide target) identify binding affinity trends. QSAR models using Hammett constants (σ) for substituents on the anilide group predict bioactivity across homologs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.